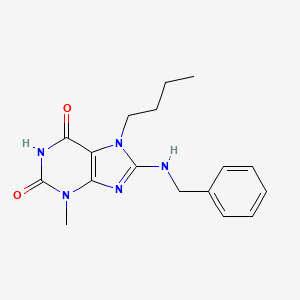![molecular formula C26H27N3O4S2 B2505555 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 920473-97-8](/img/structure/B2505555.png)
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a structurally complex molecule that may be related to various benzo[b]thiophene derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, these papers discuss related compounds and their synthesis, structure-activity relationships, and potential as inhibitors or antagonists for different biological targets.
Synthesis Analysis
The synthesis of related benzo[b]thiophene derivatives involves multiple steps, including metalation/formylation, thiophene annulation, and amidination. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines as urokinase inhibitors involves the preparation of a key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by palladium-catalyzed couplings and amidination to yield potent inhibitors . Similarly, the synthesis of 2-aminothiophene derivatives as adenosine A1 receptor allosteric enhancers involves the Gewald synthesis, indicating a versatile approach to constructing the thiophene core .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is crucial for their biological activity. The structure-activity relationships described in the papers suggest that specific substitutions on the benzene ring and modifications to the thiophene moiety can significantly influence the potency and selectivity of these compounds as inhibitors or enhancers . For example, the para substitution of the benzene ring with electronegative groups has been shown to enhance the inhibitory activities against cholinesterase enzymes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[b]thiophene derivatives are diverse and include reactions such as metalation, formylation, annulation, amidination, and the formation of Schiff base derivatives. These reactions are carefully designed to introduce functional groups that are essential for the desired biological activity . The Schiff base derivatives of thiophene-2-carboxamide, for example, are synthesized by reacting hydrazine derivatives with various aldehydes to yield compounds with cholinesterase inhibitory activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can be inferred. These properties are likely to include solubility, stability, and the ability to cross biological membranes, which are important for their function as inhibitors or antagonists. For example, the optimization of the peptide character in a series of benzo[b]thiophene-2-carboxylic acid derivatives led to improved in vivo antagonist activity, suggesting that such properties are critical for biological efficacy .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study highlighted the synthesis of derivatives under microwave irradiation, focusing on the cyclocondensation of 3‐substituted benzylidine‐hydrazono‐indolin‐2‐one with thioglycolic acid. The derivatives were evaluated for CNS depressant activity and anticonvulsant activity, showing protection in the maximal electroshock seizure (MES) test. This indicates their potential in inhibiting seizure spread. The compounds were non-toxic, and a computational study was conducted to predict binding modes in the ATP binding sites of NMDA and AMPA receptors (Nikalje et al., 2015).
Analgesic and Anti-inflammatory Properties
A study explored the synthesis and pharmacological properties of phthaloylimidoalkyl derivatives. The derivatives exhibited significant anti-inflammatory activity and analgesic properties, suggesting a correlation between the length of the alkyl chain and the activity of the compounds (Okunrobo & Usifoh, 2006).
Serotonin-3 Receptor Antagonists
Research focused on serotonin-3 (5-HT3) receptor antagonists, exploring the structure-activity relationship (SAR) and the effect of aromatic moieties on inhibitory activity. The use of the 1H-indazole ring as an aromatic moiety led to a significant increase in 5-HT3 receptor antagonistic activity, with some compounds showing potent activity, comparable to that of ondansetron and granisetron (Harada et al., 1995).
Cognitive Enhancing Agents
A study synthesized 2-(2-aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes and evaluated them for antiamnestic (AA) and antihypoxic (AH) activities. One compound, in particular, showed promising AA and AH activity profiles, being superior to the prototype compound and less toxic than tacrine (Ono et al., 1995).
Wirkmechanismus
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are helpful in developing new useful derivatives .
Mode of action
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical pathways
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-27-25(31)23-20-8-3-2-4-10-22(20)34-26(23)28-24(30)18-11-13-19(14-12-18)35(32,33)29-16-15-17-7-5-6-9-21(17)29/h5-7,9,11-14H,2-4,8,10,15-16H2,1H3,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICWBVTWFKUEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

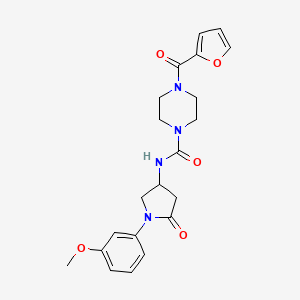

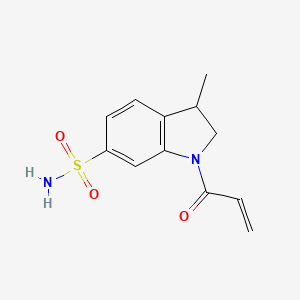
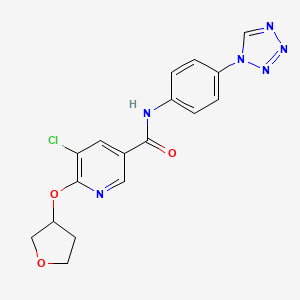
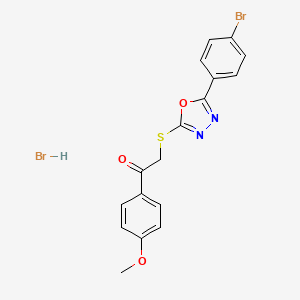
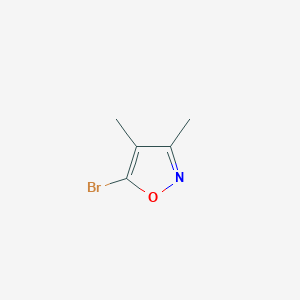
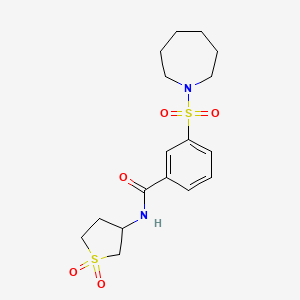

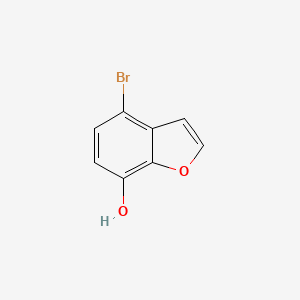
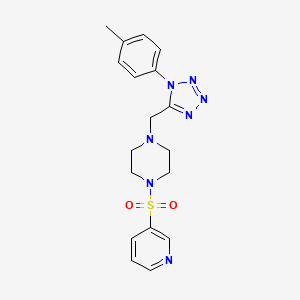
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)
![1-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2505493.png)
